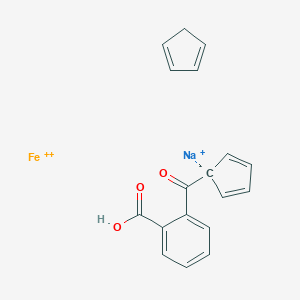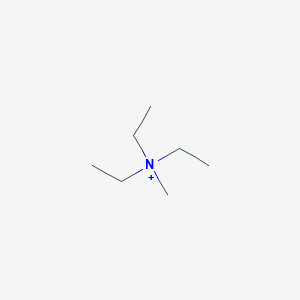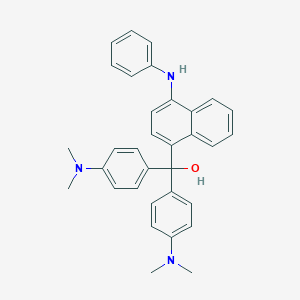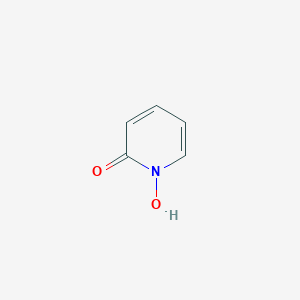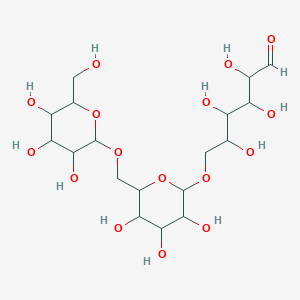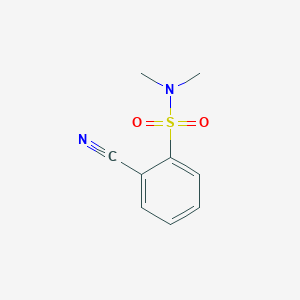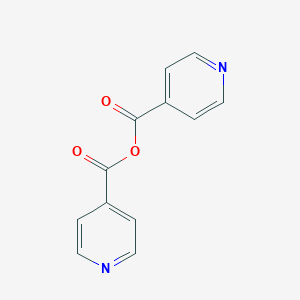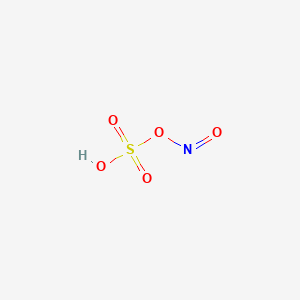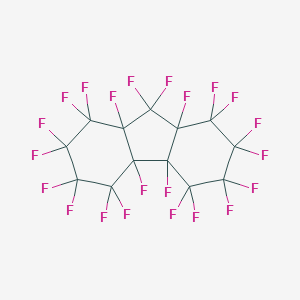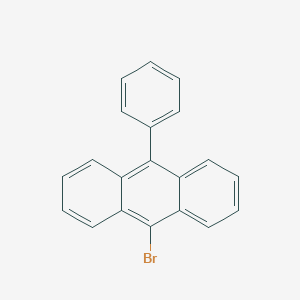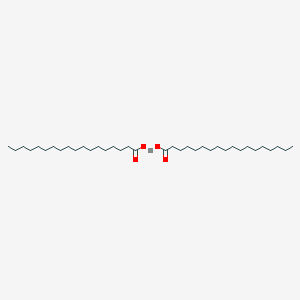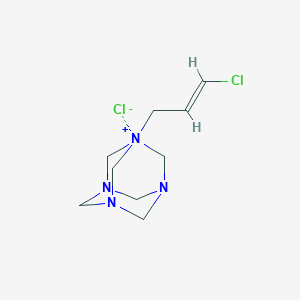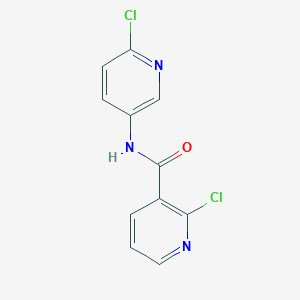
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, also known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. It has been developed as a potential treatment for various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Mecanismo De Acción
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide targets the mTOR pathway, which is a key regulator of cell growth, metabolism, and survival. Specifically, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular functions. By inhibiting the mTOR pathway, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces cell proliferation, induces cell death, and modulates immune responses.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces tumor cell proliferation, induces cell death, and inhibits angiogenesis. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces inflammation and immune cell activation. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide improves glucose metabolism and reduces insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mTOR pathway. However, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide also has some limitations, including its low solubility, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide research, including its clinical development as a potential treatment for cancer, autoimmune disorders, and metabolic disorders. Additionally, further studies are needed to explore the optimal dosing and scheduling of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, as well as its potential combination with other therapies. Furthermore, the potential side effects of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide need to be thoroughly investigated to ensure its safety and efficacy in clinical settings.
Conclusion
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential applications in cancer, autoimmune disorders, and metabolic disorders. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied in preclinical models. Further research is needed to explore its clinical potential and safety.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide involves the condensation of 2-chloro-3-cyanopyridine and 6-chloro-3-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields and purity of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and prostate cancer. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and disease severity in animal models of multiple sclerosis and rheumatoid arthritis. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
Propiedades
Número CAS |
152038-51-2 |
|---|---|
Nombre del producto |
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
Fórmula molecular |
C11H7Cl2N3O |
Peso molecular |
268.1 g/mol |
Nombre IUPAC |
2-chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-4-3-7(6-15-9)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,16,17) |
Clave InChI |
KLBOLVOJHSLGII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
Sinónimos |
2-Chloro-N-(2'-chloro-5'-pyridinyl)pyridine-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




